Cas no 2247102-66-3 (4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride)

4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2247102-66-3
- EN300-6493318
- 4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride
- 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride
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- Inchi: 1S/C8H9ClO5S/c1-13-6-3-5(15(9,11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3
- InChI Key: DXKBWSHFKZWKSQ-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C(=C(C=1)OC)O)OC)(=O)=O
Computed Properties
- Exact Mass: 251.9859223g/mol
- Monoisotopic Mass: 251.9859223g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.2Ų
- XLogP3: 0.5
4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493318-0.5g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 0.5g |
$1043.0 | 2023-05-31 | ||
Enamine | EN300-6493318-2.5g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-6493318-10.0g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-6493318-0.25g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-6493318-1.0g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-6493318-0.05g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 0.05g |
$912.0 | 2023-05-31 | ||
Enamine | EN300-6493318-0.1g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 0.1g |
$956.0 | 2023-05-31 | ||
Enamine | EN300-6493318-5.0g |
4-hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride |
2247102-66-3 | 5g |
$3147.0 | 2023-05-31 |
4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
Additional information on 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride
Introduction to 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride (CAS No. 2247102-66-3) and Its Emerging Applications in Chemical Biology
4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2247102-66-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonate derivative of resorcinol exhibits unique structural and chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules. The presence of hydroxyl and methoxy substituents, combined with the sulfonyl chloride functional group, imparts distinct reactivity that is leveraged in drug discovery and material science applications.
The compound’s molecular structure, featuring a benzene ring substituted with hydroxyl groups at the 1 and 4 positions and methoxy groups at the 3 and 5 positions, endows it with a high degree of versatility. The sulfonyl chloride moiety (-SO₂Cl) is particularly noteworthy, as it serves as a reactive handle for further functionalization through nucleophilic substitution reactions. This characteristic makes 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on polyphenolic derivatives due to their diverse biological activities. Compounds such as resorcinol analogs have shown promise in inhibiting enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases. The introduction of sulfonyl chloride functionality enhances the electrophilicity of the aromatic ring, facilitating its incorporation into larger molecular frameworks. This has led to its use in synthesizing inhibitors targeting diseases ranging from cancer to neurodegenerative disorders.
One of the most compelling aspects of 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride is its role in the development of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. By serving as a scaffold for designing kinase-specific inhibitors, this compound has been utilized to create molecules that exhibit high selectivity and potency. For instance, researchers have employed derivatives of this compound to develop inhibitors of Janus kinases (JAKs), which play a pivotal role in immune responses and hematological malignancies.
The pharmaceutical industry has also explored the use of 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride in the synthesis of anti-inflammatory agents. Sulfonamides, which can be derived from sulfonyl chlorides through reaction with amines, are well-known for their therapeutic properties. The hydroxyl and methoxy groups in this compound allow for further derivatization into sulfonamides that exhibit anti-inflammatory activity by modulating cytokine production and inhibiting pro-inflammatory cytokine receptors.
Recent advancements in computational chemistry have further enhanced the utility of 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride. Molecular modeling studies have demonstrated that modifications to its structure can fine-tune its binding affinity to target proteins. By leveraging virtual screening techniques, researchers can rapidly identify optimized derivatives with improved pharmacokinetic profiles. This approach has accelerated the discovery pipeline for new drugs targeting complex diseases such as Alzheimer’s disease and rheumatoid arthritis.
Material science applications of 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride are also emerging as an area of interest. The compound’s ability to undergo polymerization or form coordination complexes with metal ions has been exploited in designing novel materials with tailored properties. For example, metallopolymers derived from this compound have shown promise in catalysis and sensing applications due to their enhanced stability and reactivity.
The synthesis of 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride itself is a testament to the ingenuity of organic chemists. While traditional methods involve sulfonation followed by chlorination or direct sulfonylation of resorcinol derivatives, modern techniques such as flow chemistry have enabled more efficient and scalable production processes. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.
The future prospects for 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride are bright, with ongoing research uncovering new applications across multiple disciplines. As our understanding of biological pathways continues to evolve, so too will the demand for versatile intermediates like this one. Whether used in drug development or material innovation, 4-Hydroxy-3,5-dimethoxybenzene-1-sulfonyl chloride remains a cornerstone compound that exemplifies the intersection of chemistry and biology.
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